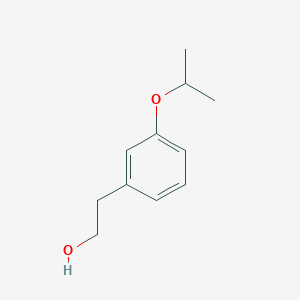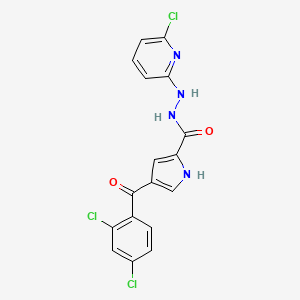
N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the chloropyridinyl group: This step might involve a nucleophilic substitution reaction where a chloropyridine derivative reacts with the pyrrole compound.
Attachment of the dichlorobenzoyl group: This can be done through an acylation reaction, where the pyrrole compound reacts with a dichlorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Use of catalysts: Catalysts such as Lewis acids can be used to enhance reaction rates.
Controlled temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole oxides, while reduction could produce pyrrole hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. These might include:
Enzymes: The compound could inhibit or activate certain enzymes.
Receptors: It might bind to specific receptors, altering their activity.
Pathways: The compound could modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide: can be compared with other pyrrole derivatives such as:
Eigenschaften
IUPAC Name |
N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N4O2/c18-10-4-5-11(12(19)7-10)16(25)9-6-13(21-8-9)17(26)24-23-15-3-1-2-14(20)22-15/h1-8,21H,(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYRMMXBJTYBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenylethanediamide](/img/structure/B2515387.png)
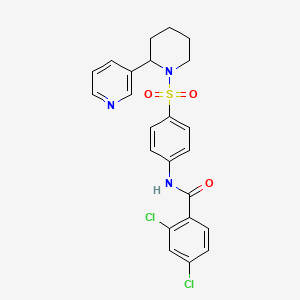
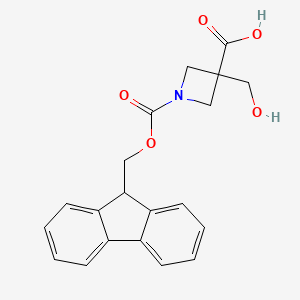
![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
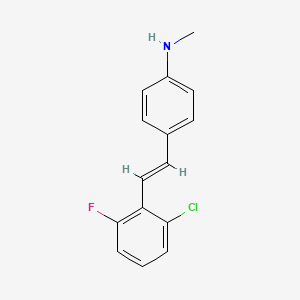
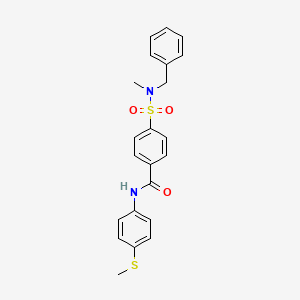
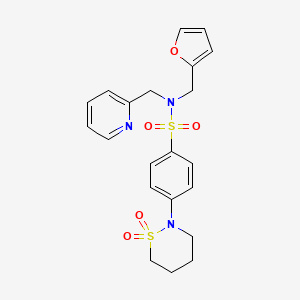
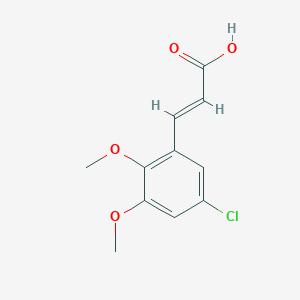
![N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2515404.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)
